1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, an oxirane (epoxide) group, and a piperazine ring
Preparation Methods
The synthesis of 1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring and the subsequent introduction of the oxirane group. One common synthetic route involves the reaction of 2-chloro-5-hydroxybenzyl alcohol with epichlorohydrin under basic conditions to form the oxirane ring. This intermediate is then reacted with 4-methylpiperazine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The chloro group can be reduced to a corresponding hydroxy group.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include diols, hydroxy derivatives, and substituted piperazines.
Scientific Research Applications
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine involves the interaction of its functional groups with biological targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro group can also participate in electrophilic reactions, further contributing to its activity. These interactions can affect various molecular pathways, including enzyme inhibition and DNA damage, which are relevant to its potential therapeutic applications.
Comparison with Similar Compounds
1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine can be compared with similar compounds such as:
1-[2-Chloro-5-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
2,5-Bis[(oxiran-2-ylmethoxy)methyl]furan: Contains two oxirane groups and a furan ring.
4-3,4,5-Tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid: Contains multiple oxirane groups and a sulfonic acid group
Properties
IUPAC Name |
1-[2-chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-16-4-6-17(7-5-16)14-8-11(2-3-13(14)15)18-9-12-10-19-12/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVQDHQRZAICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)OCC3CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.